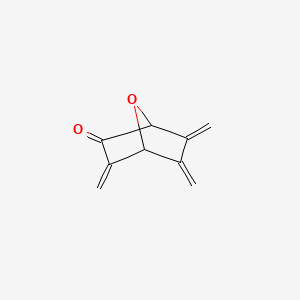
Carbonic acid;4-ethenoxybutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid;4-ethenoxybutan-1-ol: is an organic compound that combines the properties of carbonic acid and an ether-alcohol This compound is of interest due to its unique structure, which includes both a carboxyl group and an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
From Carbonic Acid and 4-ethenoxybutan-1-ol: The compound can be synthesized by reacting carbonic acid with 4-ethenoxybutan-1-ol under controlled conditions. This reaction typically requires a catalyst to facilitate the formation of the ester bond.
Industrial Production Methods: Industrially, the compound can be produced through a multi-step process involving the esterification of carbonic acid with 4-ethenoxybutan-1-ol. This process may involve the use of high temperatures and pressures to achieve the desired yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: The ether linkage can participate in substitution reactions, where the ethoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products:
Oxidation Products: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction Products: Regeneration of the hydroxyl group.
Substitution Products: Formation of halogenated ethers or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
- Acts as a reagent in various chemical reactions due to its unique functional groups.
Biology:
- Potential applications in the study of enzyme-catalyzed reactions involving carbonic acid derivatives.
Medicine:
- Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry:
- Utilized in the production of polymers and other industrial chemicals.
- Acts as a solvent or reactant in various industrial processes.
Mecanismo De Acción
Mechanism:
- The compound exerts its effects through its functional groups. The carboxyl group can participate in acid-base reactions, while the ether linkage can undergo cleavage or substitution reactions.
- Molecular targets include enzymes that catalyze reactions involving carbonic acid derivatives and ether linkages.
Pathways:
- Involves pathways related to esterification, oxidation, and reduction reactions.
Comparación Con Compuestos Similares
Carbonic Acid Derivatives: Compounds like carbonic acid esters and carbonates share similar properties.
Ether-Alcohols: Compounds such as ethylene glycol ethers have similar ether and alcohol functional groups.
Uniqueness:
- The combination of a carboxyl group and an ether linkage in a single molecule makes Carbonic acid;4-ethenoxybutan-1-ol unique. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
138216-13-4 |
|---|---|
Fórmula molecular |
C13H26O7 |
Peso molecular |
294.34 g/mol |
Nombre IUPAC |
carbonic acid;4-ethenoxybutan-1-ol |
InChI |
InChI=1S/2C6H12O2.CH2O3/c2*1-2-8-6-4-3-5-7;2-1(3)4/h2*2,7H,1,3-6H2;(H2,2,3,4) |
Clave InChI |
SUNDPTUAJASOKR-UHFFFAOYSA-N |
SMILES canónico |
C=COCCCCO.C=COCCCCO.C(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14287437.png)
![4-[2-(4-Methoxyphenyl)ethyl]-4'-pentyl-1,1'-biphenyl](/img/structure/B14287439.png)
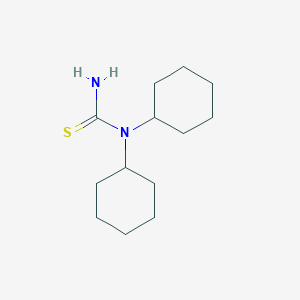
![1-(4-Methylphenyl)-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14287452.png)
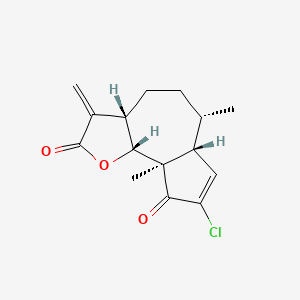
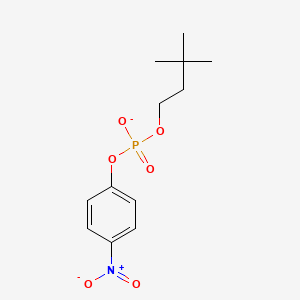
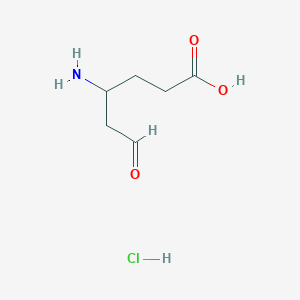
![Methyl 3-[4-(chlorocarbonyl)phenyl]prop-2-enoate](/img/structure/B14287476.png)
![1-Pentyl-4-[(4-propylphenyl)ethynyl]benzene](/img/structure/B14287477.png)
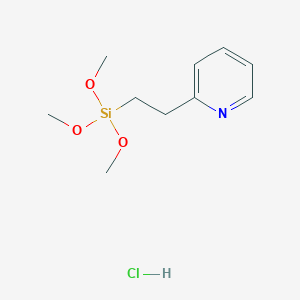
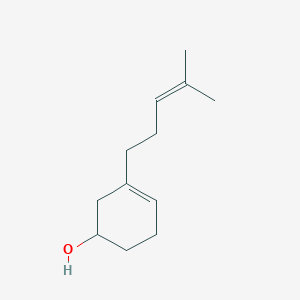
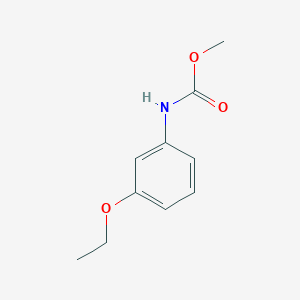
![N,N'-(Ethane-1,2-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide]](/img/structure/B14287493.png)
